2-Azabicyclo[3.1.1]heptane-1-methanol
Description
Historical Context and Development
The development of this compound emerged from the broader scientific pursuit of creating three-dimensional molecular architectures that could serve as alternatives to traditional planar aromatic systems. The concept of "escape from flatland" has driven researchers to explore bridged bicyclic scaffolds as bioisosteres, particularly for pyridine-containing compounds. The synthesis of azabicyclo[3.1.1]heptenes and their derivatives gained significant momentum following the recognition that such structures could provide enhanced pharmacological properties compared to their planar counterparts.
The historical development of this compound class can be traced to advances in understanding nitrogen-containing heterocycles and their role in pharmaceutical applications. Azacycles, which represent one of the most common motifs in heterocyclic chemistry, have received substantial attention from the scientific community due to their prevalence in approved pharmaceutical compounds. Statistical analysis reveals that more than half of the small-molecule drugs approved by regulatory authorities contain azacycle skeletons, highlighting the fundamental importance of nitrogen-containing ring systems in medicinal chemistry.
The specific interest in bicyclo[3.1.1]heptane frameworks intensified with the development of novel synthetic methodologies that could efficiently construct these strained ring systems. The introduction of catalyst-controlled annulation reactions using bicyclo[1.1.0]butanes with vinyl azides represented a significant breakthrough in accessing these structures. These methodological advances provided practical routes for the divergent synthesis of 2- and 3-azabicyclo[3.1.1]heptenes, establishing the foundation for subsequent exploration of the methanol-substituted derivatives.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its structural novelty to encompass its functional utility as a versatile synthetic intermediate. The compound's bicyclic architecture provides a rigid framework that can influence molecular conformation and biological activity in ways that linear or monocyclic structures cannot achieve. This rigidity, combined with the presence of both nitrogen and hydroxyl functionalities, creates multiple sites for chemical modification and biological interaction.
The heterocyclic nature of this compound places it within a class of molecules that have demonstrated exceptional utility in pharmaceutical development. Heterocycles serve as fundamental building blocks in drug discovery, with nitrogen-containing rings being particularly prevalent in biologically active compounds. The bicyclic structure of this compound offers advantages in terms of metabolic stability and receptor selectivity compared to simpler heterocyclic systems.
Research has demonstrated that the incorporation of azabicyclic frameworks into drug molecules can lead to improved pharmacokinetic properties and enhanced biological activity. The three-dimensional nature of these structures allows for more precise control over molecular interactions with biological targets, potentially leading to improved selectivity and reduced off-target effects. The methanol substituent further enhances the compound's versatility by providing a reactive site for additional functionalization or conjugation reactions.
The compound's significance is also reflected in its potential as a bioisostere for pyridine-containing molecules. The similar geometric properties between pyridines and corresponding azabicyclo[3.1.1]heptenes, combined with the presence of sp2-hybridized nitrogen atoms, indicate promising applications in structure-activity relationship studies and drug optimization programs. This bioisosteric relationship provides medicinal chemists with a valuable tool for modifying existing drug structures to achieve improved properties.
Classification within Azabicyclic Compounds
This compound belongs to the broader category of azabicyclic compounds, which are characterized by nitrogen-containing bicyclic ring systems. The classification of this compound can be understood through multiple structural and functional perspectives that highlight its unique position within the chemical taxonomy.
From a structural standpoint, the compound is classified as a bridged bicyclic system where the nitrogen atom is incorporated into the ring framework at the 2-position of the bicyclo[3.1.1]heptane skeleton. This specific positioning of the nitrogen atom distinguishes it from other azabicyclic isomers and contributes to its unique chemical and biological properties. The bicyclo[3.1.1]heptane framework itself represents a specific subset of bicyclic structures characterized by two rings sharing two carbon atoms in a bridged arrangement.
The methanol substituent at the 1-position further classifies this compound as a functionalized azabicyclic alcohol. This functional group classification is important for understanding the compound's reactivity patterns and potential synthetic applications. The presence of the hydroxyl group enables participation in hydrogen bonding interactions and provides a site for further chemical derivatization through standard alcohol chemistry.
Within the broader context of nitrogen heterocycles, this compound can be classified as a saturated azacycle, distinguishing it from aromatic nitrogen heterocycles such as pyridines or pyrimidines. This saturation provides different electronic properties and conformational flexibility compared to aromatic systems, making it suitable for applications where non-aromatic character is desired.
| Classification Category | Specific Classification | Structural Features |
|---|---|---|
| Ring System Type | Bridged Bicyclic | Two rings sharing two carbon atoms |
| Heteroatom Type | Azabicyclic | Nitrogen incorporation at position 2 |
| Saturation Level | Saturated | No aromatic character |
| Functional Groups | Primary Alcohol | Methanol substituent at position 1 |
| Ring Size | Seven-membered | Bicyclo[3.1.1]heptane framework |
Nomenclature and Structural Identity
The nomenclature of this compound follows systematic chemical naming conventions that precisely define its structural identity. The International Union of Pure and Applied Chemistry name for this compound is (2-azabicyclo[3.1.1]heptan-1-yl)methanol, which accurately describes the structural features and substitution pattern. This nomenclature system provides unambiguous identification of the compound's structure and facilitates communication within the scientific community.
The bicyclo[3.1.1]heptane portion of the name indicates a seven-membered bicyclic system where the numbers in brackets describe the connectivity pattern. The notation [3.1.1] specifies that the bicyclic system contains bridges of three atoms, one atom, and one atom respectively, creating the characteristic cage-like structure. The prefix "aza" indicates the replacement of one carbon atom with nitrogen, specifically at the 2-position in this case.
The structural identity is further defined by its Chemical Abstracts Service registry number 1392804-07-7, which provides a unique identifier for database searches and regulatory purposes. The molecular formula C7H13NO and molecular weight of 127.19 g/mol provide additional quantitative descriptors of the compound's composition. The Simplified Molecular Input Line Entry System representation OCC12CC(CCN1)C2 offers a linear notation that can be used for computational analysis and database storage.
The three-dimensional structure of this compound exhibits specific geometric parameters that influence its chemical behavior and biological activity. The bicyclic framework creates a rigid molecular architecture with defined bond angles and distances that distinguish it from flexible aliphatic systems. The nitrogen atom within the ring system adopts a pyramidal geometry typical of sp3-hybridized nitrogen, while the methanol group extends from the bridgehead carbon in a tetrahedral arrangement.
The structural rigidity of the bicyclic system constrains the conformational flexibility of the molecule, resulting in a well-defined three-dimensional shape that can be important for molecular recognition processes. This conformational constraint is particularly relevant for applications in medicinal chemistry, where the precise spatial arrangement of functional groups can determine biological activity and selectivity. The methanol substituent provides both hydrogen bonding capability and a site for further structural modification, making this compound a versatile building block for drug development and chemical synthesis.
Properties
IUPAC Name |
2-azabicyclo[3.1.1]heptan-1-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-5-7-3-6(4-7)1-2-8-7/h6,8-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPQUUKDWPIDAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CC1C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.1.1]heptane-1-methanol typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be achieved using lithium aluminum hydride (LiAlH4) as a reducing agent . The reaction conditions generally include anhydrous solvents and controlled temperatures to ensure the selective reduction of the nitrile group to the corresponding amine.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of related bicyclic compounds often involves catalytic hydrogenation and other reduction techniques. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo[3.1.1]heptane-1-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to modify the bicyclic framework or the nitrogen functionality.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of secondary amines and modified bicyclic structures.
Substitution: Introduction of alkyl or acyl groups at the nitrogen atom.
Scientific Research Applications
2-Azabicyclo[3.1.1]heptane-1-methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.1]heptane-1-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the bicyclic framework can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. This compound can modulate the function of neurotransmitter receptors, enzymes involved in metabolic pathways, and other critical proteins .
Comparison with Similar Compounds
Key Observations :
- Ring Strain and Reactivity : Smaller bicyclic systems (e.g., [2.2.0]) exhibit higher ring strain, leading to increased reactivity in cleavage and addition reactions . The [3.1.1] system balances strain and stability, enabling selective functionalization .
- Stereochemical Control : The [3.1.1] and [2.2.1] systems are synthesized via stereospecific methods (e.g., asymmetric cycloadditions), whereas [2.2.0] derivatives often require photochemical conditions with less stereocontrol .
Physicochemical and Stability Profiles
Key Observations :
Key Observations :
- The [3.1.1] system’s hydroxymethyl group enables derivatization into bioactive molecules, whereas [3.2.1] octanes are tailored for CNS targets due to their orexin receptor affinity .
- Sulfur-containing analogs ([3.2.0]) remain critical in antibiotic development, highlighting the impact of heteroatom substitution .
Biological Activity
Overview
2-Azabicyclo[3.1.1]heptane-1-methanol is a bicyclic compound that incorporates a nitrogen atom within its ring structure and features a methanol group. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structural properties allow it to interact with various biological targets, making it a subject of extensive research.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins, influencing their catalytic activities and cellular functions. Notable interactions include:
- Enzyme Interaction : The compound has been shown to interact with metal ions such as AlCl3 and FeCl3, which are involved in catalytic processes.
- Cell Signaling : It influences cellular signaling pathways, which can affect gene expression and metabolic processes within cells.
- Drug Design Applications : this compound serves as a bioisostere in drug design, mimicking the properties of other biologically active compounds, thereby enhancing the physicochemical properties of drugs like Rupatidine, an antihistamine.
The compound exhibits significant biochemical properties that are essential for its biological activity:
- Oxidation Products : It can undergo oxidation to form aldehydes and carboxylic acids.
- Reduction Products : It can be reduced to yield secondary amines and modified bicyclic structures.
- Substitution Reactions : The nitrogen atom can undergo substitution reactions, allowing for the introduction of various alkyl or acyl groups.
Research Applications
This compound has several applications across various research domains:
- Medicinal Chemistry : Investigated as a potential therapeutic agent for neurological disorders and as an antihistamine due to its ability to modulate histamine receptors.
- Synthetic Chemistry : Used as a building block in the synthesis of complex organic molecules and ligands in coordination chemistry.
- Biological Research : Explored for its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, which is relevant in the treatment of hyperglycemia .
Case Study 1: DPP-4 Inhibition
A study focused on the design and synthesis of derivatives based on 2-Azabicyclo[3.1.1]heptane demonstrated its potential as a DPP-4 inhibitor. The synthesized compounds exhibited significant inhibition against DPP-4, indicating their potential utility in managing diabetes by regulating blood sugar levels .
Case Study 2: Antihistaminic Properties
Research into the incorporation of 2-Azabicyclo[3.1.1]heptane into antihistamine formulations revealed enhanced efficacy and stability compared to traditional antihistamines. This study highlighted the compound's ability to improve drug delivery systems through better solubility and bioavailability.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-azabicyclo[3.1.1]heptane-1-methanol, and how do reaction conditions influence yield and stereochemistry?
- Methodological Answer : The compound can be synthesized via stereospecific cycloaddition reactions. For example, In(OTf)₃-catalyzed (3+3) dipolar cyclization of bicyclo[1.1.0]butanes with N-nucleophilic dipoles generates enantiopure 2-azabicyclo[3.1.1]heptane scaffolds under mild conditions . Alternatively, B(C₆F₅)₃-catalyzed formal [2σ + 2σ] cycloaddition of aziridines with bicyclo[1.1.0]butanes achieves similar outcomes with high enantiopurity (37 examples reported) . Reaction parameters like catalyst loading (5–10 mol%), solvent (e.g., dichloromethane), and temperature (0–25°C) critically affect reaction efficiency and stereoselectivity.
Q. How can structural elucidation of this compound be performed to confirm bicyclic geometry and substituent orientation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Key signals include:
- ¹H NMR : Distinct splitting patterns for bridgehead protons (δ 1.5–2.5 ppm) and methanol-derived -CH₂OH protons (δ 3.3–3.7 ppm).
- ¹³C NMR : Bicyclic carbons (δ 25–45 ppm) and the methanol carbon (δ 60–70 ppm).
X-ray crystallography further resolves stereochemistry, as demonstrated for analogous bicyclic structures .
Q. What analytical techniques are suitable for purity assessment and quantification of this compound?
- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is effective for volatile derivatives (e.g., acetylated forms). High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) or evaporative light scattering (ELS) is preferred for polar, non-volatile samples. Retention indices and spiking with authentic standards enhance accuracy .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for pharmaceutical applications?
- Methodological Answer : Chiral catalysts like B(C₆F₅)₃ or In(OTf)₃ enable asymmetric induction during cycloaddition. For example, B(C₆F₅)₃ achieves >90% enantiomeric excess (ee) in aziridine-based reactions . Computational modeling (DFT) predicts transition-state geometries to guide ligand design. Scale-up studies (up to 10 mmol) confirm reproducibility without ee loss .
Q. What strategies address contradictions in reported biological activities of 2-azabicyclo[3.1.1]heptane derivatives?
- Methodological Answer : Discrepancies in antiproliferative IC₅₀ values (e.g., vs. cisplatin) may arise from assay conditions (cell line specificity, incubation time) or impurities. Standardize protocols using:
- Cell lines : HL60 (leukemia) and A549 (lung cancer) for cross-comparison .
- Controls : Cisplatin and vehicle-only groups.
- Purity : HPLC-validated samples (>95%) .
Q. How can computational modeling predict the pharmacological potential of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses binding to targets like dipeptidyl peptidase-4 (DPP-4). For example, 2-azabicyclo[2.2.1]heptane derivatives show DPP-4 inhibition (IC₅₀ = 10–50 nM), suggesting analogous [3.1.1] structures may target similar enzymes . MD simulations (AMBER/CHARMM) evaluate stability of ligand-receptor complexes over 100-ns trajectories.
Q. What functionalization methods expand the utility of this compound in medicinal chemistry?
- Methodological Answer : Post-synthetic modifications include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
